3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes dichlorobenzamide and methylpyrimidinylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature and pressure control is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}benzamide
- 3,5-dichloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide
Uniqueness
3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is unique due to its specific substitution pattern on the pyrimidinyl ring, which can influence its binding affinity and selectivity towards different molecular targets. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3S/c1-11-6-7-21-18(22-11)24-28(26,27)16-4-2-15(3-5-16)23-17(25)12-8-13(19)10-14(20)9-12/h2-10H,1H3,(H,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFNHQLPKGGVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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